ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
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Overview
Description
Ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a thiazolidine derivative known for its potential applications in various fields, including medicinal chemistry and biochemistry. This compound's structure includes a thiazolidine ring, an oxo group, a sulfanylidene group, and a methoxyphenyl group, making it a versatile molecule for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate can be achieved through several synthetic routes. One common method involves the condensation of ethyl 3-mercaptopropanoate with 3-methoxybenzaldehyde under specific conditions. The reaction typically requires a catalytic amount of base, such as sodium methoxide, and occurs in a polar solvent like ethanol.
Industrial Production Methods: Industrial production often relies on efficient, scalable methods to ensure high yield and purity. This typically involves optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize the conversion of starting materials to the desired product. Purification steps, including crystallization or chromatography, are crucial in obtaining a high-quality compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, especially at the thiazolidine ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group to produce alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and at the thiazolidine moiety.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions often involve halogenating agents or nucleophiles such as amines or alkyl halides.
Major Products:
Oxidation products include sulfoxides and sulfones.
Reduction products are typically alcohols or secondary amines.
Substitution reactions yield various substituted thiazolidine and aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Investigated for its potential enzyme inhibitory activities.
Medicine: Explored for its potential antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, interfering with their catalytic activities.
Signal Transduction Pathways: Involved in modulating pathways related to inflammation and cell proliferation.
Interaction with Cellular Components: Binds to specific receptors or proteins, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate can be compared with other thiazolidine derivatives, highlighting its unique properties:
Similar Compounds: Thiazolidine-2,4-dione, thiazolidine-2-thione, and other methoxy-substituted thiazolidine derivatives.
Uniqueness: The presence of the methoxyphenyl group and the specific position of substituents confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-3-21-14(18)7-8-17-15(19)13(23-16(17)22)10-11-5-4-6-12(9-11)20-2/h4-6,9-10H,3,7-8H2,1-2H3/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZPKUIQKWJCIA-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=CC2=CC(=CC=C2)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN1C(=O)/C(=C/C2=CC(=CC=C2)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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